molecular formula C15H12BrN3OS B1331935 5-[(3-bromophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 346597-22-6

5-[(3-bromophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B1331935
CAS No.: 346597-22-6
M. Wt: 362.2 g/mol
InChI Key: JTXDZJLIAVWZRX-UHFFFAOYSA-N
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Description

5-[(3-bromophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-bromophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate hydrazinecarbothioamides. One common method includes the reaction of 2-acyl-N-(4-aryl)hydrazine-1-carbothioamides with aryl isothiocyanates, followed by cyclization to form the triazole ring . The reaction conditions often involve the use of alkaline media and specific temperature controls to ensure the desired product formation .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

5-[(3-bromophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 5-[(3-bromophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its antimicrobial, antifungal, and anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(3-bromophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of the bromophenoxy group, which imparts specific reactivity and biological activity. This makes it distinct from other similar compounds that may have different substituents, leading to variations in their chemical behavior and applications .

Properties

IUPAC Name

3-[(3-bromophenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3OS/c16-11-5-4-8-13(9-11)20-10-14-17-18-15(21)19(14)12-6-2-1-3-7-12/h1-9H,10H2,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTXDZJLIAVWZRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NNC2=S)COC3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401146217
Record name 5-[(3-Bromophenoxy)methyl]-2,4-dihydro-4-phenyl-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401146217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

346597-22-6
Record name 5-[(3-Bromophenoxy)methyl]-2,4-dihydro-4-phenyl-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=346597-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(3-Bromophenoxy)methyl]-2,4-dihydro-4-phenyl-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401146217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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